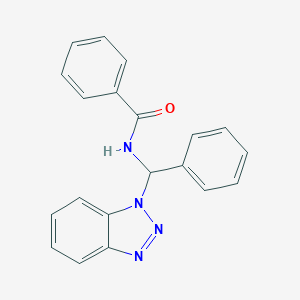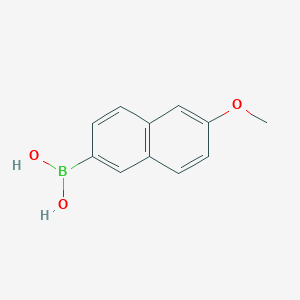
4'-(Fmoc-amino)-biphenyl-4-carboxylic acid
Overview
Description
4’-(Fmoc-amino)-biphenyl-4-carboxylic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group on a biphenyl structure. The Fmoc group is widely used in organic synthesis, particularly in peptide synthesis, due to its stability under basic conditions and ease of removal under mildly acidic conditions . The biphenyl structure provides rigidity and aromaticity, making this compound useful in various chemical and biological applications.
Mechanism of Action
Target of Action
The Fmoc group (fluorenylmethyloxycarbonyl) is frequently used as a protecting group for amines . This protection allows for the controlled assembly of complex structures, such as peptides .
Mode of Action
The Fmoc group in the compound interacts with other molecules through hydrophobic and π-π interactions . These interactions promote the self-assembly of the compound into larger structures . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .
Biochemical Pathways
Instead, it is used in the synthesis of larger molecules, such as peptides, that can interact with biochemical pathways . The Fmoc group provides a means of controlling the assembly of these larger structures .
Pharmacokinetics
As a building block in the synthesis of larger structures, its absorption, distribution, metabolism, and excretion (ADME) would be largely dependent on the properties of the final product .
Result of Action
The primary result of the action of 4’-(Fmoc-amino)-biphenyl-4-carboxylic acid is the formation of larger structures through self-assembly . These structures can have a variety of applications, including cell cultivation, bio-templating, optical applications, drug delivery, catalytic applications, therapeutic applications, and antibiotic properties .
Action Environment
The action of 4’-(Fmoc-amino)-biphenyl-4-carboxylic acid can be influenced by environmental factors. For example, the pH of the system can affect the type of gel formed by Fmoc-modified amino acids . Additionally, the reaction conditions can influence the efficiency of Fmoc protection of amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Fmoc-amino)-biphenyl-4-carboxylic acid typically involves the following steps:
Fmoc Protection: The amino group is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 4’-(Fmoc-amino)-biphenyl-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of automated peptide synthesizers and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4’-(Fmoc-amino)-biphenyl-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: The Fmoc group can be removed under basic conditions using piperidine, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Piperidine, triethylamine
Major Products Formed
Oxidation: Biphenyl-4-carboxylic acid derivatives
Reduction: Biphenyl-4-methanol
Substitution: Deprotected amino-biphenyl derivatives
Scientific Research Applications
4’-(Fmoc-amino)-biphenyl-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These compounds also feature the Fmoc protecting group and are widely used in peptide synthesis.
Boc-protected amino acids: These compounds use the tert-butyloxycarbonyl (Boc) protecting group, which is stable under acidic conditions but can be removed under basic conditions.
Cbz-protected amino acids: These compounds use the benzyloxycarbonyl (Cbz) protecting group, which is stable under both acidic and basic conditions but requires hydrogenation for removal.
Uniqueness
4’-(Fmoc-amino)-biphenyl-4-carboxylic acid is unique due to its combination of the Fmoc protecting group and the biphenyl structure. This combination provides both stability and versatility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
4-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO4/c30-27(31)20-11-9-18(10-12-20)19-13-15-21(16-14-19)29-28(32)33-17-26-24-7-3-1-5-22(24)23-6-2-4-8-25(23)26/h1-16,26H,17H2,(H,29,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFQPUGJSBVHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C5=CC=C(C=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621364 | |
| Record name | 4'-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215248-42-3 | |
| Record name | 4'-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


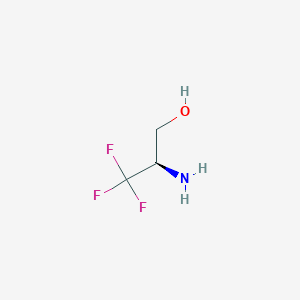
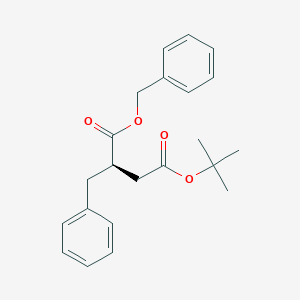
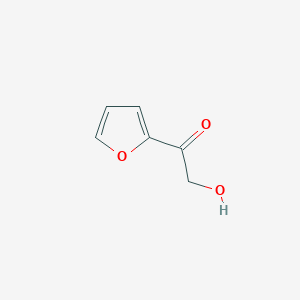
![Isoxazolo[5,4-c]pyridin-3-amine](/img/structure/B46305.png)
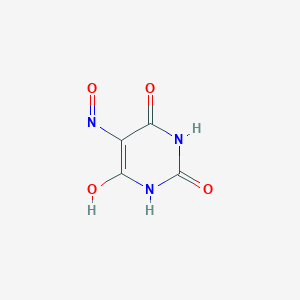

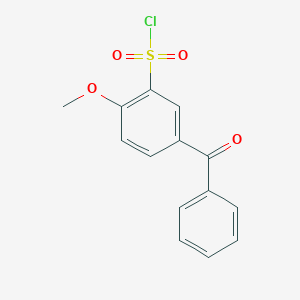
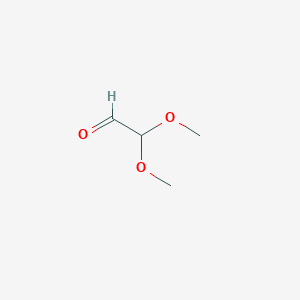
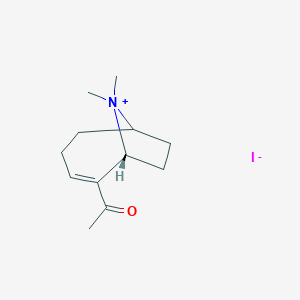
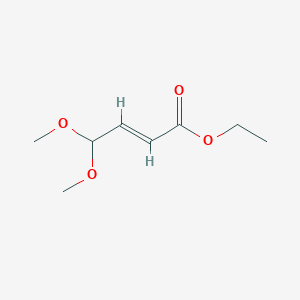

![2-(imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B46324.png)
